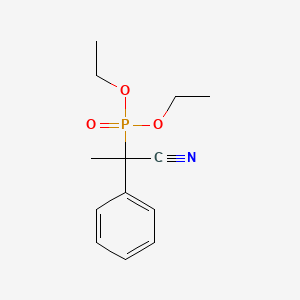
Diethyl (1-cyano-1-phenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-cyano-1-phenylethyl)phosphonate is an organic compound with the molecular formula C13H18NO3P. It is a phosphonate ester that contains a cyano group and a phenyl group attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Diethyl (1-cyano-1-phenylethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with a suitable cyano-phenylethyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Chemical Reactions Analysis
Diethyl (1-cyano-1-phenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or phosphonates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include phosphonic acids, amine derivatives, and substituted phosphonates.
Scientific Research Applications
Diethyl (1-cyano-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of biologically active phosphonates.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (1-cyano-1-phenylethyl)phosphonate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives. These reactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
Diethyl (1-cyano-1-phenylethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl cyanomethylphosphonate: This compound has a similar structure but lacks the phenyl group, resulting in different reactivity and applications.
Diethyl 1-phenylethyl phosphonate:
Properties
CAS No. |
87361-73-7 |
|---|---|
Molecular Formula |
C13H18NO3P |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-phenylpropanenitrile |
InChI |
InChI=1S/C13H18NO3P/c1-4-16-18(15,17-5-2)13(3,11-14)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
XAHGYULORVVHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)(C#N)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















